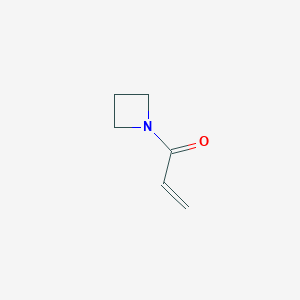![molecular formula C8H10N2O4 B6143941 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170943-03-9](/img/structure/B6143941.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-MOP, is an organic acid that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since become a popular reagent in laboratories around the world. 3-MOP is used in a variety of biochemical and physiological experiments, and its unique properties make it an attractive choice for researchers.
Wissenschaftliche Forschungsanwendungen
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying enzyme-catalyzed reactions. It is also used in molecular biology experiments to study the structure and function of proteins and nucleic acids. In addition, this compound is used in cell culture experiments to study the effects of drugs on cells.
Wirkmechanismus
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it has a low toxicity, making it safe to use in laboratory settings. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid. For example, further research could be done to study the effects of this compound on other enzymes, such as TS, and to explore its potential applications in drug development. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential toxic effects of this compound in humans.
Synthesemethoden
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is synthesized through a condensation reaction between ethyl pyruvate and 4-methoxycarbonyl-1H-pyrazole. This reaction is catalyzed by a strong base such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZCXFSSJRDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


